REACTION_SMILES
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[CH2:44]([Cl:45])[Cl:46].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:33][S:34]([Cl:35])(=[O:36])=[O:37].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[F:1][c:2]1[cH:3][c:4](-[c:8]2[n:9][n:10]([C:19](=[O:20])[O:21][C:22]([CH3:23])([CH3:24])[CH3:25])[c:11]3[cH:12][cH:13][c:14]([CH2:17][OH:18])[cH:15][c:16]23)[cH:5][cH:6][cH:7]1>>[F:1][c:2]1[cH:3][c:4](-[c:8]2[n:9][n:10]([C:19](=[O:20])[O:21][C:22]([CH3:23])([CH3:24])[CH3:25])[c:11]3[cH:12][cH:13][c:14]([CH2:17][Cl:35])[cH:15][c:16]23)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)n1nc(-c2cccc(F)c2)c2cc(CO)ccc21
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)n1nc(-c2cccc(F)c2)c2cc(CCl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |